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Compound of Interest

Compound Name: ATTO 488 NHS ester

Cat. No.: B12371995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the photostability of ATTO 488 NHS ester, a
fluorescent dye widely utilized in biological imaging and analysis. Renowned for its brightness

and hydrophilicity, a critical evaluation of its photostability is essential for the design and

interpretation of fluorescence-based assays.

Core Photophysical Properties
ATTO 488 is a rhodamine-based dye characterized by its strong absorption, high fluorescence

quantum yield, and exceptional thermal and photostability.[1][2][3] These properties make it

highly suitable for demanding applications such as single-molecule detection, super-resolution

microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ

hybridization (FISH).[2] The N-hydroxysuccinimidyl (NHS) ester reactive group allows for the

covalent labeling of primary amines on proteins and other biomolecules.

For comparative purposes, the photophysical properties of ATTO 488 are presented alongside

Alexa Fluor 488, another commonly used dye in the same spectral range.
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Property ATTO 488 Alexa Fluor 488

Maximum Absorption (λabs) 501 nm[4] 496 nm

Maximum Emission (λfl) 523 nm[4] 519 nm

Molar Extinction Coefficient

(εmax)
90,000 M⁻¹cm⁻¹[4] 71,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(ηfl)
80%[2] 92%

Fluorescence Lifetime (τfl) 4.1 ns[2] 4.1 ns

Understanding Photostability and Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the

loss of its fluorescent properties. This process is a significant limiting factor in fluorescence

microscopy, particularly in experiments requiring prolonged or intense light exposure.

The mechanism of photobleaching is complex but is often initiated from the excited triplet state

of the fluorophore, as depicted in the Jablonski diagram below. Molecules in the long-lived

triplet state are highly reactive and can interact with molecular oxygen or other cellular

components, leading to their permanent degradation.
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Jablonski Diagram of Photobleaching Pathway

ATTO 488 is frequently described as having superior photostability compared to other dyes in

its class, such as fluorescein and even Alexa Fluor 488.[4] While a specific photobleaching

quantum yield for ATTO 488 is not readily available in the literature, studies have quantitatively

measured its photobleaching lifetime, providing a practical measure of its stability under

illumination. For instance, in one study, the photobleaching lifetime of ATTO 488 was

significantly extended by the addition of various antioxidant reagents.[5] This highlights the

influence of the chemical environment on fluorophore stability.

Experimental Protocols
General Protocol for Measuring Fluorophore
Photostability
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This protocol outlines a general method for quantifying the photobleaching rate of a fluorescent

dye in solution.

Objective: To determine the rate of fluorescence decay of a fluorophore under constant

illumination.

Materials:

Fluorophore stock solution (e.g., ATTO 488 in DMSO)

Appropriate buffer (e.g., PBS, pH 7.4)

Fluorometer or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or

sCMOS camera) and a stable light source.

Cuvette or microscope slide/chamber.

Procedure:

Sample Preparation: Prepare a dilute solution of the fluorophore in the desired buffer. The

concentration should be low enough to avoid inner filter effects but sufficient to obtain a

strong fluorescence signal.

Instrument Setup:

Set the excitation and emission wavelengths on the fluorometer or select the appropriate

filter cube on the microscope.

Adjust the excitation light intensity to a level relevant to your intended application.

Set the detector gain to achieve a high signal-to-noise ratio without saturating the detector.

Data Acquisition:

Record an initial fluorescence intensity measurement (F₀) at time t=0.

Continuously illuminate the sample and record the fluorescence intensity at regular

intervals over a prolonged period. The duration and frequency of measurements will
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depend on the photostability of the dye.

Data Analysis:

Subtract the background fluorescence from each measurement.

Normalize the fluorescence intensity at each time point (Fₜ) to the initial intensity (F₀).

Plot the normalized intensity (Fₜ/F₀) as a function of time.

The resulting curve can be fitted to an exponential decay function to determine the

photobleaching rate constant (k) or the half-life (t₁/₂), which is the time it takes for the

fluorescence intensity to decrease by 50%.
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Workflow for Measuring Photostability
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Protocol for Protein Labeling with ATTO 488 NHS Ester
This protocol provides a general procedure for conjugating ATTO 488 NHS ester to a protein.

Objective: To covalently label a protein with ATTO 488 for fluorescence-based detection.

Materials:

ATTO 488 NHS ester

Anhydrous, amine-free DMSO or DMF

Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer)

Bicarbonate buffer (0.1 M, pH 8.3)

Purification column (e.g., Sephadex G-25)

Procedure:

Protein Preparation:

Dissolve or dialyze the protein into a bicarbonate buffer (0.1 M, pH 8.3) at a concentration

of 2-10 mg/mL. The protein solution must be free of amine-containing substances like Tris

or glycine.

Dye Preparation:

Immediately before use, dissolve the ATTO 488 NHS ester in anhydrous DMSO or DMF

to a concentration of 1-10 mM.

Conjugation Reaction:

Add a 5- to 10-fold molar excess of the reactive dye solution to the protein solution while

gently stirring. The optimal dye-to-protein ratio may need to be determined empirically.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification:
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Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g.,

PBS).

The first colored band to elute is typically the labeled protein.

Characterization (Optional but Recommended):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and at the absorption maximum of the dye (501 nm for ATTO

488).
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Workflow for Protein Labeling with ATTO 488 NHS Ester

In conclusion, ATTO 488 NHS ester is a high-performance fluorescent probe with notable

photostability, making it a reliable choice for a wide range of fluorescence-based applications.

While a precise photobleaching quantum yield is not widely published, its performance

characteristics and the qualitative and quantitative data available from various studies confirm

its suitability for experiments where photostability is a critical parameter. For optimal results,

researchers should consider the specific experimental conditions, including the local chemical
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environment and illumination intensity, as these factors can significantly influence the

photobleaching rate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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